1-(3-Cyanophenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(3-cyanophenyl)urea |
InChI |
InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,(H3,10,11,12) |
InChI Key |
GGBHZADJBWRVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 Cyanophenyl Urea and Analogues
Established Synthetic Routes for Substituted Ureas
Traditional methods for synthesizing substituted ureas, including 1-(3-cyanophenyl)urea, have been well-documented and are widely employed in both academic and industrial settings.
Isocyanate-Amine Coupling Reactions
The reaction between an isocyanate and an amine is a cornerstone of urea (B33335) synthesis. This method is highly efficient for producing both symmetrical and unsymmetrical ureas. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of 3-cyanophenyl isocyanate with ammonia or a protected amine. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. researchgate.net
This approach is widely utilized in drug discovery and pharmaceutical research due to its convenience in generating a diverse range of urea derivatives. nih.gov The reaction is typically carried out in an organic solvent. asianpubs.org
Phosgene-Based and Phosgene-Free Strategies
Historically, phosgene (B1210022) (COCl₂) has been a key reagent in the synthesis of ureas. The reaction of an amine with phosgene, typically in the presence of a base, generates an isocyanate intermediate, which then reacts with another amine to form the urea. nih.gov While effective, the high toxicity of phosgene has prompted the development of safer alternatives. nih.gov
Phosgene-Based Synthesis of Ureas
| Reagent | Intermediate | Product | Reference |
|---|---|---|---|
| Phosgene (COCl₂) | Isocyanate | Substituted Urea | nih.gov |
Phosgene-free strategies have gained significant traction, employing safer reagents that can be stored and handled with fewer precautions. These substitutes include compounds like N,N'-carbonyldiimidazole (CDI), which is a crystalline solid and does not produce chlorinated byproducts. nih.gov Other alternatives that have been explored are bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and S,S-dimethyldithiocarbonate. The use of carbon dioxide as a green and abundant C1 source is also a promising phosgene-free approach. researchgate.net
One-Pot Synthesis Approaches
One such approach involves the in situ generation of an isocyanate from a Boc-protected amine using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then reacts with another amine in the same reaction vessel to yield the desired urea. acs.org Another method utilizes a microwave-assisted Staudinger–aza-Wittig reaction to convert alkyl halides into ureas in a one-pot, two-step process. beilstein-journals.org These methods are often more environmentally friendly and can lead to high yields of the final products. tandfonline.comfigshare.com
Advanced Synthetic Strategies and Process Optimization
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for urea synthesis, including catalyst-free reactions and stereoselective approaches for chiral derivatives.
Catalyst-Free and Green Chemistry Methodologies
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of urea synthesis, this has led to the development of catalyst-free and solvent-free methods.
One innovative approach describes a catalyst-free reaction using catechol carbonate with amines, which proceeds rapidly at room temperature to form the corresponding urea derivatives. acs.org Another green methodology involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and often allowing for simple product isolation by filtration. Plasma-driven direct coupling of CO₂ and N₂ under ambient conditions represents a cutting-edge, catalyst-free pathway for urea synthesis, further advancing green chemistry principles.
Comparison of Green Synthesis Methodologies for Ureas
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Catechol Carbonate Reaction | Catalyst-free, room temperature | Rapid reaction, high conversion | acs.org |
| Amine addition to Potassium Isocyanate in Water | No organic co-solvent | Simple workup, high purity |
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral ureas is of significant interest, particularly in the fields of asymmetric catalysis and medicinal chemistry. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch
Several strategies are employed for the stereoselective synthesis of chiral ureas:
Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials, such as amino acids or sugars, to introduce chirality into the final product. ethz.ch Proline-derived chiral ureas, for example, have been synthesized and used as organocatalysts. researchgate.net
Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed. ethz.ch
Enantioselective Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. ethz.ch Bifunctional chiral urea-containing quaternary ammonium salts have been designed as hybrid catalysts for asymmetric reactions.
These methods allow for the controlled synthesis of specific stereoisomers of urea derivatives, which can exhibit distinct biological activities and catalytic properties. The development of novel chiral urea catalysts continues to be an active area of research. researchgate.net
Multi-Component Reactions and Domino Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. A prominent example of an MCR that can be adapted for the synthesis of analogues of this compound is the Biginelli reaction. This reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones thieme-connect.dewikipedia.orgorganic-chemistry.orgeurekaselect.comillinois.edu. By substituting urea with a substituted urea like this compound, or by using 3-cyanobenzaldehyde as the aldehyde component, a diverse range of dihydropyrimidine derivatives can be accessed. The reaction proceeds through a series of bimolecular reactions, initiated by the condensation of the aldehyde and urea, followed by the addition of the β-ketoester and subsequent cyclization and dehydration wikipedia.orgorganic-chemistry.org.
Domino processes, also known as cascade reactions, involve a sequence of intramolecular reactions that occur under a single set of reaction conditions, triggered by a single event. These processes are highly efficient for building molecular complexity. For instance, domino reactions have been employed in the synthesis of complex heterocyclic structures starting from functionalized ureas. While specific examples for this compound are not extensively documented, the principles of domino reactions can be applied to its derivatives. For example, a suitably substituted this compound could be designed to undergo an intramolecular cyclization cascade upon activation, leading to novel heterocyclic scaffolds.
A notable three-component, one-pot synthesis of quinolinyl-diaryl urea derivatives has been reported, which highlights the utility of MCRs in generating complex urea-containing molecules under solvent-free conditions. This approach combines a 4-chloroquinoline derivative, various isocyanides, and 3-aminobenzylamine to afford the target compounds.
Design of Experiment (DoE) and Factorial Design for Reaction Optimization
Design of Experiment (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple variables on a chemical reaction's outcome. By simultaneously varying factors such as temperature, concentration, catalyst loading, and reaction time, DoE allows for the efficient identification of optimal reaction conditions and the understanding of interactions between variables. Factorial design is a common DoE approach where experiments are conducted at all possible combinations of the levels of the factors being studied.
While specific DoE studies for the synthesis of this compound are not prevalent in the literature, the principles are widely applied in the optimization of related processes, such as the synthesis of urea-formaldehyde resins. In a typical factorial design for a urea synthesis, key factors could include:
Temperature: Affects reaction rate and selectivity.
Molar ratio of reactants: Influences product yield and impurity profile.
Catalyst concentration: Impacts the rate of reaction.
Reaction time: Determines the extent of conversion.
By analyzing the results of a factorial design, a mathematical model can be developed to describe the relationship between the factors and the response (e.g., yield or purity). This model can then be used to predict the optimal conditions for the synthesis.
Table 1: Example of a 2³ Factorial Design for Reaction Optimization
| Experiment | Temperature (°C) | Molar Ratio (Amine:Isocyanate) | Time (h) | Yield (%) |
| 1 | 50 | 1:1 | 2 | 75 |
| 2 | 70 | 1:1 | 2 | 85 |
| 3 | 50 | 1.2:1 | 2 | 80 |
| 4 | 70 | 1.2:1 | 2 | 90 |
| 5 | 50 | 1:1 | 4 | 82 |
| 6 | 70 | 1:1 | 4 | 92 |
| 7 | 50 | 1.2:1 | 4 | 88 |
| 8 | 70 | 1.2:1 | 4 | 95 |
This interactive table allows for the exploration of how different experimental parameters can influence the final product yield in a hypothetical reaction.
Chemical Reactivity and Derivatization Pathways of the this compound Scaffold
The this compound scaffold possesses multiple reactive sites, including the urea linkage, the cyanophenyl group, and the aromatic rings, making it a versatile platform for chemical derivatization.
Reactions at the Urea Linkage
The urea linkage is susceptible to various chemical transformations.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to produce 3-aminobenzonitrile and carbonic acid, which decomposes to carbon dioxide and water semanticscholar.orgillinois.edudepauw.eduresearchgate.net. The kinetics of urea hydrolysis can be influenced by pH and temperature semanticscholar.orgdepauw.eduresearchgate.net.
Alkylation: The nitrogen atoms of the urea group can be alkylated, although O-alkylation can be a competing reaction. The use of a phase transfer catalyst can promote N-alkylation google.com.
Cyclization Reactions: The urea functionality can participate in cyclization reactions to form various heterocyclic compounds. For example, radical cyclizations of urea radical anions can lead to complex nitrogen heterocycles msu.edu. Molten urea itself can act as a reagent and solvent in addition/cyclization/fragmentation cascades to produce complex fused ring systems .
Transformations Involving the Cyanophenyl Group
The cyano (nitrile) group is a versatile functional group that can undergo a wide range of chemical transformations.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride or through catalytic hydrogenation thieme-connect.deorganic-chemistry.orgresearchgate.netfkit.hr. This transformation is valuable for introducing a basic amino group.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-ureidobenzoic acid) or an amide (3-ureidobenzamide) as an intermediate lumenlearning.comlibretexts.orgchemistrysteps.comlibretexts.orgyoutube.com. The reaction conditions can be controlled to favor the formation of either the amide or the carboxylic acid libretexts.orgyoutube.com.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition with azides can form tetrazoles researchgate.net. 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes and alkynes are also common transformations nih.gov.
Table 2: Summary of Transformations of the Cyanophenyl Group
| Reaction | Reagents | Product Functional Group |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Hydrolysis (Basic) | OH⁻, heat | Carboxylate (-COO⁻) |
| Cycloaddition | NaN₃ | Tetrazole |
This interactive table provides a summary of the key chemical transformations that the cyanophenyl group can undergo.
Functionalization of Aromatic Rings
The aromatic rings of this compound can be functionalized through electrophilic and nucleophilic aromatic substitution reactions. The urea and cyano substituents influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The urea group is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. Therefore, electrophilic substitution on the cyanophenyl ring will be directed to the positions ortho and para to the urea group and meta to the cyano group. Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring using reagents like N-halosuccinimides researchgate.netresearchgate.net.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid masterorganicchemistry.com.
Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. While the cyano group is electron-withdrawing, nucleophilic aromatic substitution on the cyanophenyl ring of this compound is generally challenging unless there is a good leaving group present at an activated position (ortho or para to the cyano group) libretexts.orgsemanticscholar.orgchemistrysteps.comlibretexts.org.
Advanced Spectroscopic and Structural Elucidation of 1 3 Cyanophenyl Urea Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the carbon-hydrogen framework, connectivity, and even three-dimensional structure.
One-dimensional NMR spectroscopy is the cornerstone of molecular structure verification. ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum of a 1-(3-Cyanophenyl)urea derivative, distinct signals are expected for the urea (B33335) protons (N-H) and the aromatic protons of the cyanophenyl ring. The urea N-H protons typically appear as broad singlets in the downfield region. The protons on the aromatic ring exhibit characteristic splitting patterns and chemical shifts based on their position relative to the cyano and urea substituents.
The ¹³C NMR spectrum complements this information by showing signals for each unique carbon atom. Key resonances include the carbonyl carbon of the urea group (typically around 155-160 ppm), the cyano carbon (around 118-120 ppm), and the various aromatic carbons, whose shifts are influenced by the electronic effects of the substituents. hmdb.ca For derivatives containing fluorine, ¹⁹F NMR is also a highly sensitive technique for confirming the presence and chemical environment of fluorine atoms. rsc.org
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Moiety Predicted values based on analogous structures. Data is typically recorded in a solvent like DMSO-d₆.
| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Multiplicity / Notes |
| Urea N-H | ¹H | 8.5 - 9.9 | Broad Singlet |
| Aromatic C-H | ¹H | 7.2 - 8.1 | Doublet, Triplet, or Multiplet |
| Urea C=O | ¹³C | 152 - 158 | |
| Aromatic C-CN | ¹³C | 112 - 115 | |
| Cyano C≡N | ¹³C | 118 - 120 | |
| Aromatic C-H | ¹³C | 120 - 135 | |
| Aromatic C-N | ¹³C | 139 - 142 |
While 1D NMR confirms the presence of functional groups, 2D NMR techniques are employed to piece together the molecular puzzle by establishing correlations between nuclei. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. wikipedia.org For this compound, COSY spectra would reveal the connectivity between adjacent protons on the aromatic ring, helping to confirm their relative positions. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). uvic.ca This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org It is invaluable for connecting molecular fragments. For example, an HMBC spectrum could show a correlation from a urea N-H proton to the aromatic carbon it is attached to (C1), as well as to the urea carbonyl carbon, confirming the link between the phenyl ring and the urea moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY identifies correlations between nuclei that are close in space, regardless of whether they are bonded. wikipedia.org This is crucial for conformational analysis, as it can reveal the preferred spatial arrangement of the cyanophenyl ring relative to the urea group. researchgate.net
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a key technique for characterizing these different forms, as it is sensitive to the local environment of nuclei within the crystal lattice. st-andrews.ac.uk
In the solid state, broad NMR signals are typically observed due to anisotropic interactions. Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to enhance signal and achieve higher resolution. polymersynergies.net Different polymorphs of this compound would exhibit distinct ssNMR spectra because the arrangement of molecules in the crystal lattice affects the chemical shifts and relaxation times of the nuclei. st-andrews.ac.uk By comparing the ¹³C or ¹⁵N ssNMR spectra of different batches, one can identify and differentiate between polymorphs, providing insights into intermolecular interactions like hydrogen bonding within the crystal structure. polymersynergies.net
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy Investigations
FT-IR and UV-Vis spectroscopy probe the vibrational and electronic energy levels of a molecule, respectively. They provide complementary data for functional group identification and analysis of the electronic structure. mu-varna.bgtandfonline.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum serves as a molecular "fingerprint," with specific peaks corresponding to particular functional groups.
For this compound, the key vibrational modes are associated with the urea and cyanophenyl groups:
N-H Stretching: The urea group exhibits two N-H stretching bands, typically in the region of 3300-3500 cm⁻¹. ekb.eg
C=O Stretching (Amide I band): A strong, sharp absorption peak corresponding to the carbonyl stretch of the urea is a prominent feature, usually found between 1630 and 1680 cm⁻¹. ekb.egrjpbcs.com
N-H Bending (Amide II band): This mode, which involves a combination of N-H bending and C-N stretching, appears in the 1550-1620 cm⁻¹ region. dergipark.org.tr
C≡N Stretching: The nitrile group of the cyanophenyl moiety gives rise to a characteristic sharp, medium-intensity peak in the 2220-2240 cm⁻¹ range. scirp.org
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
| Urea | N-H Stretch | 3300 - 3500 | Medium-Strong |
| Cyanophenyl | C≡N Stretch | 2220 - 2240 | Medium, Sharp |
| Urea | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Urea | N-H Bend (Amide II) | 1550 - 1620 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground state to a higher energy excited state. uobabylon.edu.iq
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the aromatic cyanophenyl system. The primary absorptions are typically due to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions in substituted benzene (B151609) rings usually result in strong absorption bands in the 200-280 nm region.
Additionally, the urea carbonyl group possesses non-bonding electrons (n electrons) on the oxygen atom. This allows for a lower-energy n → π* transition. However, these transitions are often much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorptions of the aromatic ring. libretexts.org The position of the absorption maximum (λ_max) can be influenced by the solvent polarity; polar solvents can stabilize the ground state and excited states differently, leading to shifts in the absorption wavelength. uobabylon.edu.iq
X-ray Crystallography and Solid-State Studies
X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structures in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding intermolecular interactions and crystal packing.
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. For derivatives of this compound, SC-XRD studies reveal the intricate network of hydrogen bonds that govern their crystal packing.
In a detailed study of the related compound, 1,3-bis(m-cyanophenyl)urea, SC-XRD analysis elucidated its molecular conformation and the supramolecular assembly driven by hydrogen bonding. The urea moiety typically acts as a robust hydrogen-bonding unit, forming one-dimensional chains or tapes. In many diphenylurea structures, these chains align in an antiparallel fashion to achieve centrosymmetry. nih.gov However, the presence and position of substituents like the cyano group can significantly influence these packing motifs.
The analysis of various crystalline forms of 1,3-bis(m-cyanophenyl)urea demonstrates that the typical one-dimensional hydrogen bonding between the urea groups can be disrupted by the presence of other hydrogen-bond acceptors, such as the cyano group itself. mzcloud.orgresearchgate.net This leads to a rich structural diversity in the solid state.
Table 1: Crystallographic Data for a Polymorph of 1,3-bis(m-cyanophenyl)urea
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀N₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(2) |
| b (Å) | 12.083(2) |
| c (Å) | 10.938(2) |
| β (°) | 108.01(3) |
| Volume (ų) | 1300.2(4) |
| Z | 4 |
Note: Data is for a representative polymorph of 1,3-bis(m-cyanophenyl)urea and is intended to be illustrative of the type of data obtained from SC-XRD.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. The investigation into 1,3-bis(m-cyanophenyl)urea has revealed a significant degree of polymorphism. mzcloud.orgresearchgate.net
At least four anhydrous polymorphs (α, β, δ, and ε) of 1,3-bis(m-cyanophenyl)urea have been identified, in addition to hydrated forms. mzcloud.org This structural diversity underscores the subtle energetic balance between different possible hydrogen-bonding networks and packing arrangements. For instance, while some polymorphs may exhibit the classic antiparallel alignment of hydrogen-bonded urea chains, others may adopt parallel orientations, a rarer motif for symmetrically substituted diphenylureas. nih.gov
This propensity for polymorphism is a key aspect of crystal engineering, where the goal is to rationally design and synthesize crystalline materials with desired properties. nih.gov The urea functionality is a well-established and predictable building block in this field due to its strong and directional hydrogen-bonding capabilities. nih.gov By understanding the influence of substituents like the cyano group, it becomes possible to modulate the supramolecular structure and, consequently, the material's properties.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecular species (a coformer) into the crystal lattice. Urea and its derivatives are known to be excellent co-crystal formers. uni.lunist.gov
Studies on 1,3-bis(m-cyanophenyl)urea have demonstrated its ability to form co-crystals with molecules such as dimethyl sulfoxide (B87167) (DMSO) and triphenylphosphine (B44618) oxide (TPPO). mzcloud.org In these co-crystals, the coformer molecule disrupts the typical urea-urea hydrogen bonding and forms its own hydrogen bonds with the urea moiety. This highlights the versatility of the cyanophenyl urea scaffold in forming multi-component crystalline solids.
Furthermore, the formation of hydrates is a common solvent inclusion phenomenon observed for cyanophenyl ureas. At least two different hydrate (B1144303) phases of 1,3-bis(m-cyanophenyl)urea have been structurally characterized. mzcloud.org In these structures, water molecules are incorporated into the crystal lattice and participate in the hydrogen-bonding network, often bridging between the urea or cyano groups.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Upon ionization, the molecular ion ([M]⁺• or [M+H]⁺) of this compound would be observed, confirming its molecular weight of 161.16 g/mol . The primary fragmentation pathway for N-aryl ureas involves the cleavage of the C-N bonds of the urea linkage. This typically results in the formation of an isocyanate fragment and an aniline (B41778) or anilinium fragment.
For this compound, the following key fragmentation steps are anticipated:
Formation of the 3-cyanophenyl isocyanate radical cation: This would occur through the cleavage of the C-N bond between the urea carbonyl and the nitrogen attached to the cyanophenyl ring, with the charge retained on the isocyanate fragment.
Formation of the 3-cyanoanilinium ion: Cleavage of the other C-N bond would lead to the formation of the protonated 3-cyanoaniline.
Loss of isocyanic acid: A common rearrangement and fragmentation pathway for ureas can lead to the loss of HNCO from the molecular ion.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula |
| 161 | Molecular Ion [M]⁺• | C₈H₇N₃O⁺• |
| 144 | [M - NH₃]⁺• | C₈H₄N₂O⁺• |
| 118 | [3-Cyanoaniline]⁺• | C₇H₆N₂⁺• |
| 117 | [3-Cyanophenyl]⁺ | C₇H₄N⁺ |
| 90 | [Aniline - HCN]⁺• or [Benzonitrile - HCN]⁺• | C₆H₄⁺• |
Note: This table represents a prediction of the major fragments based on the general fragmentation patterns of N-aryl ureas and has not been confirmed by experimental data for this compound.
Computational and Theoretical Investigations of 1 3 Cyanophenyl Urea
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and properties of molecules. For 1-(3-Cyanophenyl)urea, these calculations offer a detailed picture of its geometry, spectroscopic characteristics, and reactivity.
The electronic structure analysis, derived from the optimized geometry, includes the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the cyano group is anticipated to lower the energy of the LUMO, thereby affecting the electronic transition properties and reactivity of the molecule.
Table 1: Theoretical Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.25 | ||
| C-N (Urea) | 1.38 | ||
| N-C (Aryl) | 1.42 | ||
| C≡N | 1.16 | ||
| O=C-N | 122.0 | ||
| C-N-C | 125.0 | ||
| C-C≡N | 179.0 | ||
| C-N-C=O | 180.0 (trans) |
Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar urea (B33335) derivatives calculated using DFT methods.
Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often employed within DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govnrel.govbohrium.comsemanticscholar.org By predicting the 1H and 13C NMR spectra of this compound, specific resonances can be assigned to individual protons and carbon atoms in the molecule. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. nih.govresearchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. For this compound, characteristic vibrational frequencies are expected for the C=O stretching of the urea group, N-H stretching and bending, C≡N stretching of the cyano group, and various vibrations of the phenyl ring. Comparison with experimental IR and Raman spectra allows for a detailed vibrational assignment and confirmation of the functional groups present.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Parameter | Calculated Value |
|---|---|
| 1H NMR Chemical Shift (ppm) | 7.2 - 8.5 (Aromatic), 9.0 - 9.5 (NH) |
| 13C NMR Chemical Shift (ppm) | 110 - 140 (Aromatic), 118 (CN), 155 (C=O) |
Note: The values in this table are illustrative and based on typical ranges observed for similar functional groups in related molecules.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.netuni-muenchen.deresearchgate.netproteopedia.org The MEP map of this compound would likely show negative potential (red/yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the N-H protons, highlighting their role as hydrogen bond donors.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity and stability. For instance, a lower chemical hardness suggests a higher reactivity. The presence of the electron-withdrawing cyano group is expected to increase the electronegativity and hardness of the molecule compared to unsubstituted phenylurea.
Table 3: Calculated Reactivity Descriptors for this compound (Illustrative)
| Reactivity Descriptor | Formula | Illustrative Value |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.5 eV |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.0 eV |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 4.0 eV |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.5 eV |
Note: The values in this table are for illustrative purposes and represent typical ranges for organic molecules of similar size and functionality.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
The conformational landscape of urea derivatives is largely determined by rotation around the C-N bonds. acs.orgnih.govresearchgate.netosti.gov For this compound, two key rotational barriers are of interest: the rotation around the C(O)-N bond and the rotation around the N-C(aryl) bond. The rotation around the C(O)-N bond in phenylurea is generally hindered, with a barrier of approximately 8.6-9.4 kcal/mol. nih.govresearchgate.net This barrier is a result of the partial double bond character of the C-N bond due to resonance.
The rotation around the N-C(aryl) bond determines the orientation of the cyanophenyl ring relative to the urea moiety. Computational studies on phenylurea have shown that the trans isomer in a syn geometry is the most stable conformation. nih.govresearchgate.net The presence of the cyano group in the meta position is not expected to introduce significant steric hindrance that would drastically alter this preference, although it may have a subtle influence on the rotational barrier and the precise dihedral angles of the lowest energy conformers.
The conformation and stability of this compound can be significantly influenced by the surrounding solvent. nih.govresearchgate.netresearchgate.net Molecular dynamics simulations in different solvent environments (e.g., water, methanol, DMSO) can reveal how solvent molecules interact with the solute and affect its conformational preferences. Polar solvents are likely to stabilize conformations that have a larger dipole moment. Furthermore, the hydrogen bonding capabilities of both the urea moiety and the cyano group will play a crucial role in the solvation process. MD simulations can provide detailed information about the structure of the solvent shell around the molecule and the dynamics of solvent exchange, which are important for understanding its solubility and reactivity in solution. The stability of different conformers can be assessed by calculating the potential of mean force (PMF) along specific rotational coordinates in the presence of the solvent.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful computational method for studying chemical processes within large biological systems, such as an enzyme's active site. This approach combines the high accuracy of quantum mechanics (QM) for a small, chemically active region of the system with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment.
While specific QM/MM simulation studies focused exclusively on this compound are not extensively documented in the literature, the methodology's application to related systems, particularly those involving the urea moiety, provides a clear framework for how such an investigation would yield critical insights. A QM/MM study of this compound interacting with a protein target would typically be set up as follows:
The QM Region: The this compound molecule itself, along with key amino acid residues in the protein's active site that are directly involved in catalysis or binding, would be treated with quantum mechanics. This allows for an accurate description of electronic rearrangements, charge transfer, and the formation or breaking of covalent and non-covalent bonds.
The MM Region: The remainder of the protein and the surrounding solvent molecules would be treated using a classical molecular mechanics force field. This provides the necessary environmental context, including electrostatic and steric effects, without the prohibitive computational cost of a full QM calculation.
Drawing parallels from QM/MM studies on the enzyme urease, which catalyzes the hydrolysis of urea, such simulations on this compound could elucidate its mechanism of action as an inhibitor nih.gov. For instance, the simulations could precisely model the hydrogen bonding between the urea portion of the molecule and the active site residues, revealing the energetics and stability of the bound complex. It could also clarify the role of the cyanophenyl group in positioning the molecule within the binding pocket and its electronic contribution to the interaction. These simulations are invaluable for understanding reaction mechanisms and transition states at a level of detail that is experimentally challenging to obtain nih.gov.
In Silico Screening and Molecular Docking Studies
In silico techniques, including molecular docking and virtual screening, are fundamental tools in modern drug discovery for identifying and optimizing potential drug candidates by predicting their binding to protein targets.
Ligand-Protein Interactions and Binding Mode Prediction
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. For this compound, these studies predict a binding mode dominated by the interactions of its core structural components: the urea moiety and the cyanophenyl ring.
The urea group is a critical pharmacophore, capable of acting as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen) ijpsr.com. This allows it to form a highly stable, bidentate hydrogen bond network with amino acid residues in a protein's active site. Docking studies on various phenylurea derivatives consistently highlight this feature. For example, in studies of 1,3-disubstituted ureas as anti-tubercular agents, the carbonyl oxygen of the urea was shown to form crucial hydrogen bonds with tyrosine residues in the active site ijpsr.com. Similarly, in the design of p38 MAPK inhibitors, the urea core was essential for anchoring the molecule within the enzyme's binding pocket nih.gov.
The 3-cyanophenyl group also plays a significant role in binding. The aromatic ring can engage in several non-covalent interactions, including:
π-π Stacking: With aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).
Hydrophobic Interactions: With nonpolar residues like valine (Val), leucine (Leu), and isoleucine (Ile).
Polar Interactions: The nitrile (cyano) group is a hydrogen bond acceptor and can interact with suitable donor residues.
In-silico analysis of a related compound, 1,3-bis(p-hydroxyphenyl)urea, demonstrated its interaction with key residues in the active sites of cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α), further underscoring the importance of the phenylurea scaffold in establishing specific protein contacts researchgate.net.
| Structural Moiety | Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Urea | Hydrogen Bond Donor (N-H) | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrogen Bond Acceptor (C=O) | Tyr, Ser, Thr, Asn, Gln, Arg, Lys, Main-chain N-H | |
| Phenyl Ring | π-π Stacking | Phe, Tyr, Trp, His |
| Hydrophobic Interaction | Val, Leu, Ile, Ala, Met | |
| Cyano Group | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Arg, Lys |
Virtual Screening for Identification of Novel Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Conversely, it can also be used to screen a single compound, such as this compound, against a library of known protein structures to identify potential new biological targets, a process known as reverse docking or target fishing.
The process typically begins with the generation of a 3D representation of this compound. This structure can then be used as a query to screen databases of protein structures. A more sophisticated approach involves creating a pharmacophore model based on the key chemical features of the molecule. For this compound, a pharmacophore model would include hydrogen bond donors and acceptors from the urea moiety, and an aromatic ring feature nih.gov.
This pharmacophore model is then used to screen large compound databases, such as the ZINC database, to find molecules with similar features, which in turn can suggest biological targets nih.gov. Studies have successfully used this approach to identify novel inhibitors for targets like Nicotinamide Phosphoribosyltransferase (NAMPT) and Cyclin-Dependent Kinases (CDKs) from libraries of urea-containing compounds nih.govnih.gov. By screening this compound against panels of proteins, particularly those implicated in disease pathways, researchers can generate hypotheses about its mechanism of action and potentially identify novel therapeutic applications mdpi.comals-journal.com.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds by establishing a correlation between their chemical structure and biological activity.
SAR analysis involves systematically modifying the molecular structure and observing the resulting effect on activity. For the phenylurea class of compounds, extensive SAR studies have been conducted. Research on NPY5 receptor antagonists, for example, involved the synthesis and testing of over 40 analogues to probe how changes to the phenyl ring, the urea linkage, and other substituents impacted potency nih.gov. These studies have shown that:
Substitution on the Phenyl Ring: The position and electronic nature of substituents are critical. In one study, 4-substituted (para) derivatives were found to be more active than 2-substituted (ortho) derivatives, likely due to reduced steric hindrance itmedicalteam.pl. The cyano group at the meta-position in this compound would have specific electronic and steric effects that define its activity profile.
The Urea Linkage: Modifications to the N-H groups can drastically alter hydrogen bonding capacity and, therefore, biological activity.
QSAR modeling takes this a step further by creating a mathematical relationship between the chemical properties of a set of molecules and their activity. nih.gov A QSAR model is built by calculating a set of numerical values, or "molecular descriptors," for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activity.
For a series of analogues of this compound, relevant descriptors would include:
Electronic Descriptors: Such as partial charges and molecular electrostatic potential (ESP), which describe the electron distribution and are crucial for polar and hydrogen bond interactions researchgate.net.
Steric Descriptors: Like molecular volume and surface area, which relate to how the molecule fits into a binding pocket.
Hydrophobic Descriptors: Such as the partition coefficient (LogP), which influences membrane permeability and hydrophobic interactions.
Topological Descriptors: Which describe molecular size, shape, and branching.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts to design more potent and selective molecules. mdpi.comtbzmed.ac.ir
| Descriptor Class | Example Descriptors | Property Modeled |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Electrostatic Interactions |
| Steric / Geometrical | Molecular Weight, Molar Volume, Surface Area, Ovality | Size, Shape, Fit in Binding Site |
| Hydrophobic | LogP, Molar Refractivity (MR) | Solubility, Membrane Permeability, Hydrophobic Interactions |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular Branching, Compactness, Shape |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Specific Polar Interactions |
Hydrogen Bonding Networks and Intermolecular Interactions
The solid-state structure of cyanophenyl urea systems is primarily dictated by a hierarchy of non-covalent interactions. Strong, directional hydrogen bonds established by the urea moiety act as the primary organizational element, while weaker interactions involving the cyano and phenyl groups provide additional stability and structural diversity.
The self-assembly of N,N'-disubstituted ureas is a well-established strategy in crystal engineering. The urea group contains two hydrogen bond donors (N-H) and one acceptor (C=O), which facilitates the formation of robust one-dimensional hydrogen-bonded chains or tapes. nih.gov This primary interaction is a common and predictable motif in the crystal structures of diaryl ureas. researchgate.net
However, in cyanophenyl ureas, the cyano (C≡N) group introduces a competing hydrogen bond acceptor. This functionality can disrupt the typical one-dimensional hydrogen bonding between urea groups. acs.org The presence of the cyano acceptor allows for the formation of more complex and varied hydrogen-bonding networks, moving beyond simple chains to include sheets or three-dimensional arrays. The nitrogen atom of the cyano group can engage in N-H···N hydrogen bonds with the urea donors, leading to different supramolecular synthons. The interplay and competition between the urea carbonyl and the cyano group as hydrogen bond acceptors are crucial in determining the final crystal packing.
In the related compound 1,3-bis(m-cyanophenyl)urea, analysis of its crystal structures reveals that the typical urea-to-urea hydrogen bonding is often interrupted by the presence of other hydrogen bond acceptors, including the cyano group itself. acs.org This demonstrates the significant role of the cyano functionality in directing the supramolecular assembly away from the patterns seen in simpler diaryl ureas.
For aromatic systems like this compound, these interactions include:
π-π Stacking: The planar phenyl rings can interact with each other through π-π stacking, where the electron-rich π systems of adjacent rings align. This interaction helps to organize the molecules into columns or layers.
C-H⋯O Interactions: The carbonyl oxygen of the urea group is a potent hydrogen bond acceptor and can readily participate in weaker C-H⋯O interactions with aromatic or other C-H donors. nih.gov These interactions act as secondary connectors, linking the primary hydrogen-bonded chains into more complex arrangements.
C-H⋯N and C-H⋯π Interactions: The nitrogen of the cyano group and the face of the phenyl rings can also act as weak hydrogen bond acceptors for C-H donors, further stabilizing the crystal lattice. nih.gov
The combination of strong N-H⋯O/N hydrogen bonds with these weaker but numerous interactions leads to the formation of stable and well-defined three-dimensional supramolecular structures. researchgate.net
Polymorphism and Cocrystallization Studies
The ability of cyanophenyl urea molecules to adopt different conformations and engage in multiple interaction modes makes them prime candidates for polymorphism and cocrystallization studies. These studies are essential for understanding how to control the solid-state structure and, consequently, the material's physical properties.
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a significant phenomenon in materials and pharmaceutical science. The closely related compound, 1,3-bis(m-cyanophenyl)urea (mCyPU), has been shown to exhibit extensive structural diversity. acs.org An expanded search for its solid forms revealed at least three anhydrous polymorphs (β, δ, ε) in addition to a previously known α form, as well as two different hydrated forms (H–I and H–II). acs.orgresearchgate.net This rich polymorphic landscape underscores how subtle changes in crystallization conditions can favor different packing arrangements and hydrogen-bonding networks.
Each polymorph represents a different energetic minimum in the crystal lattice formation, arising from the competition between various intermolecular interactions. The characterization of these forms is typically performed using techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).
Table 1: Known Solid Forms of the Related Compound 1,3-bis(m-cyanophenyl)urea (Data derived from studies on a related, representative compound)
| Form | Crystal System | Space Group | Notes |
|---|---|---|---|
| α | Monoclinic | P2₁/c | Anhydrous form. acs.org |
| β | - | - | Anhydrous polymorph. acs.org |
| δ | - | - | Anhydrous polymorph. acs.org |
| ε | - | - | Anhydrous polymorph. acs.org |
| H-I | - | - | Monohydrate phase. researchgate.net |
| H-II | - | - | Second hydrate (B1144303) phase. acs.org |
Cocrystallization is a powerful technique used to modify the physical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice. mdpi.comresearchgate.netnih.gov For this compound, the urea N-H groups are excellent hydrogen bond donors, making them ideal for forming cocrystals with molecules that are strong hydrogen bond acceptors.
Studies on the analogous 1,3-bis(m-cyanophenyl)urea have demonstrated its ability to form cocrystals with acceptors like dimethyl sulfoxide (B87167) (DMSO) and triphenylphosphine (B44618) oxide (TPPO). acs.org In these cocrystals, the coformer molecule directly competes with the urea carbonyl and cyano groups to form hydrogen bonds with the urea N-H donors. This intervention disrupts the self-assembly pattern of the pure compound, creating a new, unique crystal structure with distinct packing and properties. The formation of these cocrystals highlights the robustness of the urea N-H donor site in forming predictable synthons with a variety of acceptor molecules.
The choice of solvent during crystallization can have a profound impact on the resulting solid form. Different solvents can influence which polymorph is nucleated and can also control the final crystal shape or morphology. This effect is known as solvent-induced polymorphism. Re-examination of the α-polymorph of 1,3-bis(m-cyanophenyl)urea revealed that different growth solvents could yield distinct crystal morphologies. acs.org Specifically, blade-like and plate-like crystals were obtained from different solvents, indicating that solvent-crystal surface interactions can direct the relative growth rates of different crystal faces. acs.org This control over crystal morphology is crucial as it can affect properties such as dissolution rate and processability.
Supramolecular Chemistry and Crystal Engineering of Cyanophenyl Urea Systems
Biological Activity and Mechanistic Research of 1 3 Cyanophenyl Urea in Vitro Focus
Enzyme Inhibition Studies and Mechanistic Insights
Research into 1-(3-Cyanophenyl)urea has revealed its potential as an inhibitor of several key enzymes, with studies focusing on its mechanisms of inhibition and binding interactions.
Urease Inhibition Mechanisms and Binding Modes
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia and carbamate. mdpi.com This enzymatic action is implicated in various pathological conditions, including the development of gastric ulcers by Helicobacter pylori and the formation of urinary stones. mdpi.comnih.gov Consequently, the inhibition of urease is a significant therapeutic target.
While direct studies on the urease inhibition mechanism of this compound are not extensively detailed in the provided context, the general mechanisms of urease inhibitors can be categorized as either active site-directed or mechanism-based. researchgate.net Many inhibitors function by interacting with the nickel ions in the active site of the urease enzyme. nih.govnih.gov For instance, some inhibitors bind to the two Ni(II) ions, effectively blocking the active site. researchgate.net The binding can be stabilized by various non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net The structure of the inhibitor plays a crucial role, with some compounds mimicking the tetrahedral intermediate of the urea hydrolysis reaction. researchgate.net
Kinase Inhibition Profiles and Target Engagement (e.g., SRPK3, VEGFR, B-RAF)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is often linked to diseases like cancer. researchgate.net Urea-based compounds have emerged as a significant class of kinase inhibitors. researchgate.net
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key players in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov Several multi-kinase inhibitors with a urea scaffold, such as Sorafenib, have demonstrated potent inhibitory activity against VEGFR-2 and VEGFR-3. selleckchem.com Lenvatinib, another urea-containing compound, also inhibits VEGFR1, VEGFR2, and VEGFR3. nih.gov The urea moiety is often involved in hydrogen bonding interactions within the kinase's catalytic cleft. researchgate.net
B-RAF Inhibition: The RAF kinase family, including B-RAF, is a component of the RAS/RAF signaling pathway involved in cell proliferation. researchgate.netclinpgx.org Sorafenib, a bi-aryl urea, is a known inhibitor of both Raf-1 and B-Raf. selleckchem.com The urea group in these inhibitors is often significant for their kinase inhibitory activity. researchgate.net
While specific data on this compound's inhibition of SRPK3 is not available in the provided results, the broader context of urea derivatives as kinase inhibitors suggests its potential to interact with various kinases. The target landscape of kinase inhibitors is often broad, with many compounds exhibiting polypharmacology. nih.govnih.gov
Biochemical Assays for Inhibitory Activity (e.g., IC50 Determination)
The inhibitory activity of compounds like this compound is quantified using biochemical assays to determine parameters such as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.
For kinase inhibition, IC50 values are determined through various in vitro assays. For example, the inhibitory potential of Sorafenib against Raf-1, B-Raf, VEGFR-2, and other kinases was determined with IC50 values in the nanomolar range. selleckchem.com Similarly, for urease inhibition, the IC50 of a test compound is often compared to a standard inhibitor like thiourea. mdpi.com
Antiproliferative and Cytotoxic Effects (In Vitro Cell Line Studies)
Derivatives of urea have been extensively studied for their potential as anticancer agents, demonstrating antiproliferative and cytotoxic effects against a range of cancer cell lines.
Evaluation against Various Cancer Cell Lines (e.g., HepG2, SW480, PC3, K-562, Glioblastoma)
Substituted urea and thiourea derivatives have shown significant cytotoxic activity against various human cancer cell lines.
HepG2 (Hepatocellular Carcinoma): Some newly synthesized heterocyclic compounds have demonstrated potential in vitro cytotoxic activities against HepG2 cells. semanticscholar.org For instance, certain compounds exhibited potent cytotoxic effects with low IC50 values. semanticscholar.org Other natural compounds have also shown selective cytotoxicity against HepG2 cells. nih.govresearchgate.net
SW480 (Colon Cancer): A series of 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human colon cancer cells, including SW480. nih.gov Some of these compounds showed a significant reduction in the number of SW480 cells. nih.gov
PC3 (Prostate Cancer): The same series of 3-(trifluoromethyl)phenylthiourea analogs also displayed high cytotoxicity against PC3 prostate cancer cells, with some derivatives showing greater activity than the reference drug cisplatin. nih.gov
K-562 (Leukemia): Dihalogenophenylthioureas, a class of substituted ureas, exhibited a significant cytotoxic effect on the K-562 erythroleukemic cell line. nih.gov
Glioblastoma: A new class of N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas has been investigated as potential anticancer agents targeting glioma cells. acs.org One particular compound demonstrated potent antiproliferative activity on various glioma cell types. acs.org
Table 1: Interactive Data of Antiproliferative Activity of Urea/Thiourea Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | Effect | IC50 Value (if available) |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480 (Colon) | Highly cytotoxic | ≤ 10 µM nih.gov |
| 3-(trifluoromethyl)phenylthiourea analogs | PC3 (Prostate) | Highly cytotoxic | 6.9 ± 1.64 to 13.7 ± 7.04 μM nih.gov |
| Dihalogenophenylthioureas | K-562 (Leukemia) | Significant cytotoxic effect | N/A |
| N-aryl-N'-benzopyran-4-yl)ureas | Glioblastoma | Potent antiproliferative activity | N/A |
| Substituted Pyridine Derivatives | HepG2 (Liver) | Potent cytotoxic effect | 8.78 ± 0.7, 5.16 ± 0.4 µg/mL semanticscholar.org |
Assessment of Pro-apoptotic Activity
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. nih.gov
Studies on substituted thioureas have demonstrated their ability to induce apoptosis in cancer cells. For example, certain 3-(trifluoromethyl)phenylthiourea analogs exerted strong pro-apoptotic activity. nih.gov One compound, in particular, induced a high percentage of late apoptosis in both colon cancer cell lines (SW480 and SW620) and in K-562 leukemia cells. nih.gov The induction of apoptosis is a key indicator of the anticancer potential of these compounds. nih.govnih.gov The pro-apoptotic activity is often assessed by methods such as flow cytometry analysis after staining with Annexin V-FITC and propidium iodide. nih.gov
Table 2: Summary of Pro-apoptotic Activity of Urea/Thiourea Derivatives
| Compound Class | Cell Line(s) | Apoptotic Effect |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), K-562 (Leukemia) | Strong pro-apoptotic activity, inducing late apoptosis nih.gov |
| Dichlorophenyl urea compound 'COH-SR4' | B16-F0, A2058 (Melanoma) | Induced apoptosis, enhanced DNA fragmentation nih.gov |
| 1,3-diphenylurea appended aryl pyridine derivatives | MCF-7 (Breast) | Induced total apoptosis (early and late) nih.gov |
Effects on Cell Viability and Growth Inhibition
Substituted urea derivatives, a class to which this compound belongs, have demonstrated significant antiproliferative properties across various cancer cell lines. Research into 1,3-disubstituted thiourea derivatives, which share structural similarities, has shown potent cytotoxic activity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often under 10 µM. nih.gov For instance, certain trifluoromethyl- and dichloro-substituted phenylthioureas displayed IC50 values ranging from 1.5 to 8.9 µM and were found to be more effective than the reference drug cisplatin in selected cell lines. nih.gov
Studies on diarylurea scaffolds have consistently reported their potential as antiproliferative agents. semanticscholar.orgresearchgate.net For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. semanticscholar.org Specific compounds from this series exhibited lethal effects on melanoma, renal cancer, and breast cancer cell lines. semanticscholar.org The growth inhibitory profiles of these compounds underscore the potential of the urea scaffold in cancer research. nih.gov
Interactive Table: Antiproliferative Activity of Selected Urea/Thiourea Derivatives
Elucidation of Molecular Mechanisms of Action
The urea functionality is a key structural motif in medicinal chemistry, enabling compounds to interact with a wide range of biological targets, primarily through hydrogen bonding. nih.gov Urea derivatives have been identified as inhibitors of various enzymes. For example, 1,3-disubstituted ureas can act as potent inhibitors of soluble epoxide hydrolase (sEH) by mimicking the transition state of the enzyme-catalyzed reaction. nih.gov X-ray crystallography has shown that the urea moiety can establish strong hydrogen bonds with key amino acid residues like Asp333 and Tyr381 in the enzyme's active site. nih.gov
Beyond enzymes, urea derivatives also function as modulators of receptors. A series of 3-(4-chlorophenyl)-1-(phenethyl)ureas were developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov Computational modeling suggests that these compounds bind within the same pocket as other known modulators, indicating a specific interaction with the receptor. nih.gov The central urea core is crucial for establishing these key drug-target interactions. nih.gov
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. researchgate.netnih.govmdpi.commdpi.com Consequently, it has become a major target for anticancer drug development. researchgate.net
Several studies have demonstrated that urea-based compounds can exert their anticancer effects by inhibiting this pathway. researchgate.netnih.gov For instance, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed to simultaneously inhibit the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways in breast cancer cells. researchgate.netnih.gov Mechanistic studies revealed that a representative compound from this series inhibited the phosphorylation of Akt and S6K (a downstream effector of mTOR), confirming its inhibitory effect on the PI3K/Akt/mTOR cascade. researchgate.netnih.gov The ability to target this pathway is a significant aspect of the biological activity of many pharmacologically active urea derivatives. researchgate.netnih.gov
The biological activity of this compound is heavily influenced by its core functional groups: the urea moiety and the cyanophenyl group.
Urea Moiety (-NH-CO-NH-): The urea group is a cornerstone of the molecule's binding capability. It can act as both a hydrogen bond donor (through the N-H groups) and an acceptor (through the carbonyl oxygen). nih.gov This allows it to form multiple, stable hydrogen bonds with amino acid residues in the binding sites of protein targets, such as enzymes and receptors. nih.gov The planar conformation of the urea moiety further facilitates these interactions, which are fundamental to the compound's biological action. nih.gov
Cyanophenyl Group (-C6H4-CN): The cyano (-C≡N) group is a potent electron-withdrawing group. Its presence on the phenyl ring significantly alters the electronic properties of the molecule. The position of this substituent is critical. In this compound, the cyano group is at the meta-position. Structure-activity relationship studies on similar compounds have shown that substitutions at the meta and/or para positions are generally well-tolerated and can have a significant impact on biological activity. nih.gov The electron-withdrawing nature of the cyano group can influence the hydrogen-bonding capacity of the adjacent urea nitrogen, thereby modulating binding affinity and specificity for its molecular target. nih.gov
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For phenylurea derivatives, SAR analyses have provided valuable insights into how molecular modifications affect potency and selectivity.
In the development of anti-tuberculosis agents based on an adamantyl urea scaffold, modifications to the aryl (phenyl) ring were systematically explored. nih.gov It was found that substitutions at the meta and para positions of the phenyl ring were generally more tolerated than those at the ortho position, which can introduce steric hindrance. nih.govitmedicalteam.pl Similarly, in a series of diaryl urea derivatives designed as antiproliferative agents, the presence and position of substituents on the phenyl rings were key determinants of activity. researchgate.net For example, compounds with a chloro group on one of the phenyl rings exhibited stronger antiproliferative effects. researchgate.net
The nature and position of substituents on the phenyl ring of urea-containing compounds can dramatically alter their biological effects.
Electronic Effects: The electronic properties of the substituent (electron-donating vs. electron-withdrawing) are critical. In the development of CB1 receptor allosteric modulators, it was discovered that an electron-withdrawing substituent at the 3-position (meta) of the phenyl ring was preferred for potency. nih.gov For instance, a 3-chloro analog showed enhanced potency, while introducing additional electron-withdrawing groups did not lead to further significant improvements. nih.gov This suggests that the 3-cyano group in this compound, being electron-withdrawing, is consistent with features known to enhance biological activity in similar scaffolds.
Positional Effects: The position of the substituent is equally important. Studies on synthesized urea diamides showed that 2-substituted (ortho) derivatives were less active than 4-substituted (para) derivatives, an effect attributed to steric hindrance and the ortho effect. itmedicalteam.pl This highlights a general preference for substitution at the meta and para positions to maintain or enhance biological potency. nih.govnih.gov
Interactive Table: SAR Insights for Phenylurea Derivatives
Identification of Key Pharmacophoric Features
The pharmacophoric features of a molecule describe the essential spatial and electronic characteristics necessary for its interaction with a specific biological target, ultimately eliciting a biological response. For this compound, these features can be inferred from its structural components: the urea moiety and the 3-cyanophenyl group. The arrangement and properties of these components are critical for its biological activity.
The urea group (-NH-CO-NH-) is a well-established pharmacophore in medicinal chemistry, primarily due to its ability to form multiple hydrogen bonds. nih.gov It can act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. This dual character allows it to form strong and specific interactions with amino acid residues in the binding sites of proteins and enzymes. nih.gov In many diaryl urea derivatives, the urea linker is crucial for engaging in key hydrogen bonding interactions with the target protein. nih.gov
The 3-cyanophenyl group consists of a phenyl ring substituted with a cyano (-C≡N) group at the meta position. The phenyl ring itself provides a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with aromatic residues within a protein's binding pocket. The electronic nature and position of substituents on this ring are critical in modulating the compound's activity.
The cyano group is a strong electron-withdrawing group, which influences the electronic distribution of the phenyl ring. It can also act as a hydrogen bond acceptor. The specific placement of the cyano group at the meta-position is significant. Structure-activity relationship (SAR) studies on various series of phenyl urea derivatives have demonstrated that the substitution pattern on the phenyl ring is a determining factor for biological activity. For instance, in a study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substitution at the meta-position of the phenyl ring with a cyano group resulted in a loss of inhibitory activity, suggesting that this specific arrangement is not favorable for interaction with IDO1. Conversely, para-substituted phenyl urea derivatives showed more potent IDO1 inhibitory activity.
A summary of the key pharmacophoric features of this compound is presented in the table below.
| Feature | Description | Potential Interactions |
| Urea Moiety | Central -NH-CO-NH- group | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) |
| Phenyl Ring | Aromatic ring system | Hydrophobic interactions, π-π stacking |
| 3-Cyano Group | Electron-withdrawing group at the meta position | Hydrogen bond acceptor, Dipole-dipole interactions, Influences electronic properties of the phenyl ring |
These features collectively define the pharmacophoric profile of this compound and are instrumental in its recognition and binding to biological targets. The precise biological activity is ultimately determined by how well this pharmacophoric pattern complements the binding site of a specific protein.
Applications in Medicinal Chemistry Research and Drug Design Concepts
The 1-(3-Cyanophenyl)urea Scaffold as a Privileged Structure in Drug Discovery
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.comresearchgate.netnih.gov The this compound scaffold fits this description due to the versatile binding properties conferred by its constituent functional groups. The urea (B33335) moiety is a key contributor, acting as a rigid hydrogen bond donor and acceptor, which allows it to mimic peptide bonds and interact with the backbones of proteins. nih.govfrontiersin.org This ability to form stable hydrogen bond networks is crucial for drug-target interactions. nih.gov
Lead Compound Identification and Optimization Strategies
The identification and optimization of lead compounds are central to the drug discovery process. patsnap.comdanaher.com A lead compound is a molecule that shows promising biological activity against a specific target but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. danaher.com Optimization strategies aim to systematically modify the lead structure to improve these properties. researchgate.netpatsnap.com
The this compound scaffold has been instrumental in the design of targeted agents that modulate specific molecular pathways implicated in disease. A prominent example is its incorporation into multi-kinase inhibitors. nih.gov For instance, derivatives of this scaffold have been designed to target key signaling proteins like vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial for angiogenesis and tumor growth. nih.govmdpi.com The rationale behind this design is to create molecules that can simultaneously block multiple pathways that a cancer cell relies on for survival and proliferation. The aryl urea scaffold has been validated as a good foundation for designing such multitarget inhibitors. mdpi.com
Once a lead compound with the this compound core is identified, medicinal chemists employ various strategies to enhance its binding affinity and selectivity for the intended target. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies : This involves systematically modifying different parts of the molecule and assessing the impact on biological activity. For the this compound scaffold, this could involve altering the substituents on the second nitrogen of the urea or on the phenyl ring to probe for additional binding interactions. patsnap.com
Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. patsnap.com For example, the cyano group could be replaced with other electron-withdrawing groups to modulate the electronic properties of the phenyl ring.
Conformational Constraint : By introducing rigid elements into the molecule, chemists can lock it into a specific conformation that is optimal for binding to the target. patsnap.com This can lead to a significant increase in both affinity and selectivity.
A hypothetical example of an optimization strategy for a this compound-based kinase inhibitor is presented in the table below.
| Modification | Rationale | Expected Outcome |
| Addition of a methyl group to the second urea nitrogen | Disrupt planarity, potentially improving solubility and altering binding mode. nih.gov | Improved pharmacokinetic profile. |
| Replacement of the cyano group with a trifluoromethyl group | Alter electronic properties and potentially introduce new interactions with the target. | Enhanced binding affinity. |
| Introduction of a heterocyclic ring system on the second urea nitrogen | Explore additional binding pockets and improve selectivity. | Increased selectivity for the target kinase over other kinases. |
Rational Drug Design Approaches
Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and selectivity. patsnap.com This approach has become increasingly powerful with advancements in structural biology and computational chemistry.
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds. frontiersin.orgopenaccessjournals.com It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. openaccessjournals.comscientificupdate.com Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead compound. scientificupdate.com
The urea core is an excellent starting point for FBDD due to its small size and ability to form key hydrogen bonds. nih.gov A fragment library containing the urea moiety can be screened against a target of interest. If a urea-containing fragment shows binding, its structure can be elaborated upon. For instance, a 3-cyanophenyl group could be added to the urea fragment to explore interactions with a nearby hydrophobic pocket, guided by the structural information of the target. This iterative process of fragment elaboration is a key strength of the FBDD approach. frontiersin.orgnih.gov
De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific target. researchgate.net For the this compound scaffold, de novo design algorithms can be used to explore a vast chemical space and generate novel analogues with potentially improved properties.
The design process would typically start with the known binding mode of a this compound derivative. The algorithm would then suggest modifications or entirely new structures that maintain the key interactions of the original molecule while exploring new ones. For example, the algorithm could suggest alternative aromatic systems to replace the cyanophenyl ring or different linkers to connect the urea to other chemical moieties, all while optimizing for predicted binding affinity and drug-like properties.
The Role of this compound in the Development of Chemical Probes and Research Tools
The strategic application of chemical probes is fundamental to unraveling complex biological systems and validating novel drug targets. While the direct utilization of this compound as a standalone chemical probe is not extensively documented in publicly available research, its structural framework serves as a valuable scaffold in the design and synthesis of more complex molecules tailored for such purposes. The inherent properties of the cyanophenyl urea moiety, particularly its capacity for hydrogen bonding and potential for further chemical modification, make it an attractive starting point for developing sophisticated research tools in medicinal chemistry.
Researchers have explored derivatives of the broader phenylurea class to create probes for investigating specific biological questions. The general principle involves incorporating the phenylurea core into a larger molecule that may also feature a reactive group for covalent modification of a target protein or a reporter tag for visualization and detection.
One area of significant interest is the development of activity-based probes (ABPs). These tools are designed to covalently bind to the active site of specific enzymes, allowing for the profiling of enzyme activity in complex biological samples. While specific examples detailing the incorporation of the this compound fragment into an ABP are not readily found, the urea scaffold is a common feature in inhibitors of various enzyme classes, such as kinases and hydrolases. The cyanophenyl group, in particular, can be strategically employed to influence selectivity and binding affinity through specific interactions within a protein's active site.
Furthermore, the this compound structure can be a key component in the generation of photoaffinity probes. These probes are engineered to form a covalent bond with their target protein upon photoactivation. This technique is invaluable for identifying the specific protein targets of a bioactive compound. The cyanophenyl ring can be modified with a photolabile group, such as a diazirine or an azide, to create such a research tool.
In the context of competitive binding assays, derivatives of this compound could be developed into tracer molecules. These are typically fluorescently labeled or biotinylated versions of a compound that are used to compete with unlabeled test compounds for binding to a target protein. Such assays are instrumental in high-throughput screening campaigns to identify new ligands for a protein of interest.
While detailed research findings and specific data tables for this compound as a chemical probe are not available in the current body of scientific literature, the foundational principles of medicinal chemistry support its potential as a valuable building block for the creation of such tools. The development of chemical probes from this scaffold would involve iterative cycles of chemical synthesis and biological evaluation to optimize properties such as potency, selectivity, and the efficiency of the probing mechanism. The strategic functionalization of the this compound core remains a promising avenue for the future development of novel research tools to dissect complex biological processes.
Future Research Directions and Emerging Areas for 1 3 Cyanophenyl Urea
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of aryl ureas, including 1-(3-cyanophenyl)urea, has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.com Future research is increasingly focused on developing greener, safer, and more efficient synthetic protocols.
Key areas of development include:
Catalyst-Free and Solvent-Free Reactions: Researchers are exploring methods that eliminate the need for catalysts and organic solvents, aligning with the principles of green chemistry. A notable example is the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, a process described as practically simple, mild, and efficient. rsc.orgrsc.org Another approach involves the solvent-free alkylation of urea (B33335) with benzhydrols in the presence of sulfuric acid, which has shown to produce high yields of the desired products. tpu.ru
Use of Isocyanate Surrogates: To circumvent the high toxicity of phosgene, research is being directed towards safer isocyanate precursors. Dioxazolones, for instance, can serve as precursors for in situ generated isocyanate intermediates under mild heating conditions, offering a phosgene- and metal-free pathway to unsymmetrical aryl ureas. researchgate.net
One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in the same vessel, are being developed to improve efficiency and reduce waste. These methods can avoid the need to isolate intermediates, saving time and resources. rsc.org
| Synthetic Methodology | Key Features | Advantages | Reference |
| Nucleophilic addition in water | Catalyst-free, uses water as solvent | Environmentally friendly, simple, mild, and efficient | rsc.orgrsc.org |
| Solvent-free alkylation | No organic solvent, uses sulfuric acid | Resource-efficient, high yields | tpu.ru |
| Isocyanate surrogates (e.g., dioxazolones) | Phosgene-free, metal-free | Increased safety, environmentally benign | researchgate.net |
| One-pot synthesis | Multiple steps in a single vessel | Time and resource-efficient, reduced waste | rsc.org |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool in the design and development of novel aryl urea derivatives. Advanced computational approaches allow for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR and 3D-Quantitative Structure-Selectivity Relationship (QSSR) models are being developed to understand the relationship between the chemical structure of aryl ureas and their biological activity and selectivity. nih.gov These models can predict the potency of new compounds and help in designing molecules with improved therapeutic profiles. nih.govnih.gov
Molecular Docking and Dynamics Simulations: Molecular docking studies are employed to predict the binding modes of aryl urea derivatives within the active sites of biological targets, such as protein kinases. nih.govnih.govresearchgate.netresearchgate.net Molecular dynamics (MD) simulations can further validate these binding conformations and provide insights into the stability of the ligand-receptor complex. nih.gov These techniques are crucial for understanding the molecular basis of inhibition and for designing more potent inhibitors. nih.govasianpubs.org
In Silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. This allows for the early identification of compounds with poor pharmacokinetic profiles, saving time and resources in the drug discovery process. researchgate.net
| Computational Approach | Application in Aryl Urea Research | Key Insights | Reference |
| 3D-QSAR/QSSR | Predicting biological activity and selectivity of inhibitors | Identifies key structural features for potency and selectivity | nih.govnih.gov |
| Molecular Docking | Predicting binding modes with biological targets (e.g., kinases) | Elucidates ligand-receptor interactions and guides inhibitor design | nih.govnih.govresearchgate.netresearchgate.netasianpubs.org |
| Molecular Dynamics (MD) Simulations | Validating binding conformations and assessing complex stability | Provides a dynamic view of ligand-receptor interactions | nih.gov |
| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles | Early identification of candidates with poor drug-like properties | researchgate.net |
Exploration of New Biological Targets and Therapeutic Areas (beyond current scope, still in research phase)
The diaryl urea scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as Sorafenib, targeting receptor tyrosine kinases (RTKs) and Raf kinases. frontiersin.orgasianpubs.orgnih.gov However, research is expanding to identify novel biological targets for aryl ureas, opening up new therapeutic possibilities.
Emerging biological targets and therapeutic areas include:
Novel Kinase Targets: Beyond the well-explored RTKs and Raf kinases, new kinase targets are being investigated. These include LIM kinase (Limk), which is involved in regulating actin filament polymerization, and Sphingosine Kinase 1 (SphK1), a drug target for cancer and inflammatory diseases. nih.govnih.gov Tropomyosin receptor kinase A (TrkA) has also been identified as a potential target. frontiersin.org
Dual-Target and Multi-Target Inhibitors: To combat drug resistance and improve therapeutic efficacy, researchers are designing aryl urea derivatives that can simultaneously inhibit multiple signaling pathways. For example, compounds that inhibit both the PI3K/Akt/mTOR and Hedgehog signaling pathways are being developed for breast cancer. researchgate.net
Immunomodulatory Agents: A particularly exciting new area is the development of aryl ureas as immunomodulating agents. Research is underway to create multitarget inhibitors of both VEGFR-2 and programmed death-ligand 1 (PD-L1), aiming to combine anti-angiogenic and immune checkpoint blockade effects in a single molecule. doaj.orgmdpi.com
| Emerging Biological Target | Potential Therapeutic Area | Rationale | Reference |
| LIM kinase (Limk) | Cancer | Regulates actin polymerization, involved in cell motility and invasion | nih.gov |
| Sphingosine Kinase 1 (SphK1) | Cancer, Inflammatory Diseases | Dysregulation is associated with various diseases | nih.gov |
| Tropomyosin receptor kinase A (TrkA) | Cancer, Pain, Neurodegeneration | Involved in various pathological conditions | frontiersin.org |
| PI3K/Akt/mTOR and Hedgehog pathways | Breast Cancer | Dual inhibition may overcome drug resistance | researchgate.net |
| VEGFR-2 and PD-L1 | Cancer Immunotherapy | Combines anti-angiogenic and immunomodulatory effects | doaj.orgmdpi.com |
Integration with Materials Science and Supramolecular Assembly for Functional Systems
The urea functional group is a powerful motif for directing the self-assembly of molecules through hydrogen bonding. This has led to the integration of aryl ureas, including those with cyano-substituents, into the field of materials science for the creation of functional supramolecular systems.
Key research areas in this domain are:
Hydrogen-Bonded Assemblies: The two N-H bonds of a urea moiety typically participate in intermolecular hydrogen bonds, leading to the formation of one-dimensional "urea tapes". researchgate.net These well-defined structures can serve as building blocks for more complex architectures.
Functional Microporous Crystals: Bis-urea macrocycles can self-assemble with high fidelity into columnar structures, guided by hydrogen bonding and aryl stacking interactions. researchgate.netnih.govacs.org These columns can pack together to form homogeneous microporous crystals with potential applications in gas storage, separations, and catalysis. nih.govacs.org
Influence of Substituents on Assembly: The nature of the substituents on the aryl rings can significantly influence the self-assembly process. In the case of this compound, the cyano group can act as a hydrogen bond acceptor. Studies on the related compound, 1,3-bis(m-cyanophenyl)urea, have shown that the cyano group can disrupt the typical one-dimensional hydrogen bonding between urea groups, leading to a greater diversity of solid-state forms. consensus.app This tunability is a key area of exploration for designing materials with specific properties.
| Supramolecular Assembly | Driving Forces | Potential Applications | Reference |
| Urea Tapes | Intermolecular hydrogen bonding between urea groups | Building blocks for larger supramolecular structures | researchgate.net |
| Columnar Structures from Bis-urea Macrocycles | Hydrogen bonding and aryl stacking interactions | Microporous crystals for gas storage, separations, catalysis | researchgate.netnih.govacs.org |
| Diverse Crystalline Forms | Disruption of urea tapes by other H-bond acceptors (e.g., cyano groups) | Materials with tunable solid-state properties | consensus.app |
| Supramolecular Gels | Self-assembled fibrillar networks | Multifunctional materials for applications like dye adsorption and white-light emission | nih.gov |
Multidisciplinary Research Perspectives and Translational Potential (pre-clinical stage research)
The journey of a promising aryl urea compound from the laboratory to a potential clinical application is a multidisciplinary endeavor with significant translational potential. This process involves a close collaboration between medicinal chemists, computational scientists, biologists, and pharmacologists.
Key aspects of the translational research pipeline include:
Lead Optimization and Preclinical Evaluation: After initial identification, lead compounds undergo extensive optimization to improve their potency, selectivity, and pharmacokinetic properties. This is followed by preclinical studies to evaluate their efficacy and safety in cellular and animal models. For example, sunaciclib, a urea-based compound, is in the late stages of preclinical studies with plans for a Phase I clinical trial. frontiersin.org
In Vivo Efficacy Studies: The anticancer activity of novel aryl urea derivatives is often tested in vivo using tumor xenograft models in rodents. These studies provide crucial proof-of-concept for the therapeutic strategy. frontiersin.org
Development of Combination Therapies: To address the challenge of drug resistance, researchers are exploring the use of aryl urea-based inhibitors in combination with other anticancer agents. The development of dual inhibitors is a step in this direction.
Biomarker Discovery: A critical aspect of translational research is the identification of biomarkers that can predict which patients are most likely to respond to a particular therapy. This is an area of active investigation for many targeted therapies, including those based on the aryl urea scaffold.
| Compound/Strategy | Preclinical Model | Key Findings | Translational Potential | Reference |
| Sorafenib Analog | HCT116 xenografts | Inhibition of tumor growth | Proof-of-concept for c-Raf kinase inhibition | frontiersin.org |
| Sunaciclib (AU2-85) | Late-stage preclinical | Not specified | Planned Phase I clinical trial in 2023 | frontiersin.org |
| Diaryl urea derivatives | HT-29 and A549 cell lines | Potent antiproliferative activity, induction of apoptosis, cell cycle arrest | Identification of new anticancer agents | tbzmed.ac.ir |
| Styryl and phenethyl aryl ureas | HT-29 and A-549 cell lines | Down-regulation of VEGFR-2 and PD-L1 | Development of multitarget onco-immunomodulating agents | doaj.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Cyanophenyl)urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-cyanophenyl isocyanate with ammonia or a primary amine under anhydrous conditions. Solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature (0–25°C), and stoichiometric ratios significantly impact yield. For example, excess amine may reduce side products like biuret formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity crystals .
Q. How can crystallographic techniques like X-ray diffraction determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves Mo Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts. Software like SHELXL refines the structure using least-squares methods, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding. For this compound, key parameters include bond lengths (C=O: ~1.23 Å, C-N: ~1.35 Å) and torsion angles defining planar urea moieties .
Q. What spectroscopic methods are effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (DMSO-d6) shows urea NH protons as broad singlets (~6.5–7.0 ppm). Aromatic protons from the cyanophenyl group appear as multiplets (~7.3–8.0 ppm).
- IR : Strong absorption bands at ~1650–1700 cm (C=O stretch) and ~2200 cm (C≡N stretch).
- Mass Spectrometry : ESI-MS typically displays [M+H] or [M+Na] ions, with fragmentation patterns confirming the urea backbone .
Advanced Research Questions
Q. How does the electronic nature of the 3-cyanophenyl group influence hydrogen-bonding networks in crystalline this compound?
- Methodological Answer : The electron-withdrawing cyano group enhances NH acidity, strengthening intermolecular N–H···O=C hydrogen bonds. This results in layered or helical packing motifs, as observed in polymorphs of related urea derivatives. Hirshfeld surface analysis quantifies interactions (e.g., 20–25% H-bond contribution), while lattice energy calculations (using PIXEL) reveal stabilization energies of ~30–50 kJ/mol .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) often arise from assay conditions (pH, ionic strength) or purity of the compound. Rigorous validation includes:
- Repeating assays with HPLC-purified samples (>98% purity).
- Cross-referencing with structurally analogous compounds (e.g., 1-(3-chlorophenyl)urea) to identify substituent-specific trends.
- Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing true inhibition from assay artifacts .
Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Glue predicts binding poses in ATP-binding pockets (e.g., EGFR kinase). The urea moiety often forms H-bonds with backbone amides (e.g., Met793), while the cyanophenyl group occupies hydrophobic subpockets.
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD/RMSF analyses identify key residues (e.g., Lys745 in EGFR) critical for sustained interactions .
Q. What are the challenges in analyzing structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing cyano with nitro or halogens) and correlation with bioactivity data. Challenges include:
- Balancing lipophilicity (logP) and solubility for cellular uptake.
- Avoiding metabolic instability (e.g., CYP450-mediated oxidation of the cyanophenyl group).
- Using QSAR models (e.g., CoMFA) to prioritize synthetic targets. For example, para-substituted derivatives often show enhanced potency due to improved steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
